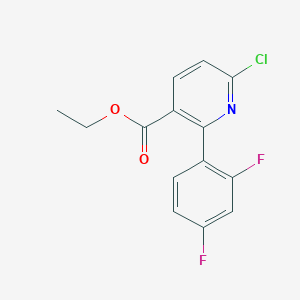

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate

Vue d'ensemble

Description

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluorophenyl group and a chloronicotinate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate typically involves the reaction of 2,4-difluoroaniline with ethyl 6-chloronicotinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent like ethanol.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.

Applications De Recherche Scientifique

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.

Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

Biological Studies: The compound is studied for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate involves its interaction with specific molecular targets. The difluorophenyl group and the chloronicotinate moiety allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate can be compared with other similar compounds, such as:

Ethyl 2-(2,4-difluorophenyl)-6-bromonicotinate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

Ethyl 2-(2,4-difluorophenyl)-6-iodonicotinate: Contains an iodine atom, which can lead to different chemical and biological properties.

Ethyl 2-(2,4-difluorophenyl)-6-fluoronicotinate: The presence of a fluorine atom instead of chlorine can influence the compound’s stability and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₀ClF₂NO₂

- Molecular Weight : 297.68 g/mol

- CAS Number : 745833-19-6

- Appearance : White crystalline solid

The compound features a pyridine ring substituted with a difluorophenyl group and a chloronicotinate moiety, which contributes to its unique chemical properties and biological activities.

Synthesis

This compound is synthesized through the reaction of 2,4-difluoroaniline with ethyl 6-chloronicotinate in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The reaction typically involves heating to facilitate product formation.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, showing effectiveness that could lead to the development of new antimicrobial agents.

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. It modulates biological pathways associated with cancer progression and shows promise in inhibiting tumor growth. The presence of fluorine enhances its pharmacokinetic properties, making it a candidate for further drug development .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It interacts with specific molecular targets involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

The mechanism of action involves interaction with various biological targets, including enzymes and receptors. The difluorophenyl and chloronicotinate groups facilitate binding, leading to modulation of enzymatic activity and receptor signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl Nicotinate | C₉H₁₁N₃O₂ | Simple nicotinic structure without fluorine |

| 6-Chloro-2-pyridinecarboxylic Acid | C₇H₆ClNO₂ | Lacks ethyl and difluoro substituents |

| 2-(2,4-Difluorophenyl)nicotinic Acid | C₁₂H₈F₂N₂O₂ | Similar aromatic substitution but no chlorine |

This compound stands out due to its combination of both chlorinated and fluorinated substituents on the pyridine ring, enhancing its biological activity compared to simpler analogs.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound significantly inhibited bacterial growth in various strains. This suggests potential applications in developing new antibiotics .

- Cancer Research : A study focused on the compound's effect on cancer cell lines showed a reduction in cell viability, indicating its potential as an anticancer therapeutic agent. Further investigations are needed to elucidate the specific pathways affected .

- Inflammation Models : Preclinical models have shown that administration of this compound reduces markers of inflammation in animal models, supporting its use in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via a multi-step pathway involving enamine formation and cyclization. For example, ethyl 2,6-dichloro-5-fluoronicotinylacetate reacts with ethyl orthoformate in acetic anhydride under reflux, followed by coupling with 2,4-difluoroaniline in methylene chloride to form an enaminoketo ester intermediate. Subsequent cyclization with sodium hydride in THF yields the target compound . Key variables affecting yield include:

- Temperature control during cyclization (optimal range: 60–70°C).

- Stoichiometric ratio of sodium hydride to intermediate (1.2–1.5 eq).

- Purity of starting materials (≥98% recommended).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : NMR is essential for resolving fluorine environments (e.g., 2,4-difluorophenyl substituents). NMR identifies carbonyl (C=O) and ester (C-O) groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 312.04 for CHClFNO) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects of the chloronicotinate and difluorophenyl groups, with bond angles critical for understanding reactivity .

Q. What safety protocols are recommended for handling and disposing of this compound?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, fume hood) to avoid inhalation/contact. The compound’s chlorinated and fluorinated moieties may exhibit toxicity (H303+H313+H333 warnings) .

- Waste Disposal : Separate halogenated waste and neutralize with alkaline solutions (e.g., 10% NaOH) before incineration by certified facilities to prevent environmental release of Cl/F byproducts .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations explain the electronic structure and reactivity of this compound?

Methodological Answer: Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are critical for modeling the electron-deficient pyridine ring and fluorine substituents. Key findings:

- The 6-chloro group reduces electron density at the pyridine N-atom (Mulliken charge: −0.32 e), enhancing electrophilic substitution at the 3-position.

- Fluorine atoms induce para-directing effects in the difluorophenyl ring, confirmed by HOMO-LUMO gaps (~4.8 eV) .

Table 1: DFT Functional Performance for Electronic Properties

| Functional | Avg. Error (kcal/mol) | HOMO-LUMO Gap (eV) |

|---|---|---|

| B3LYP | 2.4 | 4.8 |

| LSDA | 5.1 | 5.2 |

| PBE | 4.7 | 5.0 |

Q. What role does this compound play in synthesizing kinase inhibitors or anti-inflammatory agents?

Methodological Answer: The ester moiety serves as a prodrug precursor. For example, hydrolysis under acidic conditions yields carboxylic acid derivatives (e.g., 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid), which are intermediates in p38 MAP kinase inhibitors. Key steps:

- Hydrolysis with 6M HCl at 80°C for 12 hours.

- Purification via recrystallization (ethanol/water, 70:30 v/v) to achieve ≥95% purity .

Q. How can mechanistic studies resolve contradictions in cyclization efficiency during synthesis?

Methodological Answer: Conflicting reports on cyclization yields (40–75%) may arise from:

- Base Sensitivity : Sodium hydride vs. potassium tert-butoxide (latter reduces side reactions).

- Solvent Effects : THF vs. DMF (higher polarity in DMF stabilizes intermediates but lowers selectivity).

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to optimize time (4–6 hours) and minimize decomposition .

Q. What stability challenges arise under varying pH and temperature conditions?

Methodological Answer:

Propriétés

IUPAC Name |

ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClF2NO2/c1-2-20-14(19)10-5-6-12(15)18-13(10)9-4-3-8(16)7-11(9)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJLYIZLSBBOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)Cl)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610414 | |

| Record name | Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745833-19-6 | |

| Record name | Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.